molecular formula C43H36N2O4 B322499 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

Cat. No.: B322499
M. Wt: 644.8 g/mol
InChI Key: VOVSNLPIZBGHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of 2-(4-methoxyphenyl)acetic acid: This can be achieved through the oxidation of 4-methoxyacetophenone using an oxidizing agent like potassium permanganate.

    Conversion to 2-(4-methoxyphenyl)acetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 4-amino-9H-fluorene to form the intermediate amide.

    Final Coupling: The intermediate is then coupled with 4-(4-methoxyphenyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products

    Oxidation: Phenols, quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its rigid fluorenyl core makes it suitable for studying π-π interactions and other non-covalent interactions in supramolecular chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.

Medicine

Medicinally, this compound could be investigated for its potential anti-inflammatory, anti-cancer, or antimicrobial properties. The presence of multiple aromatic rings and functional groups suggests it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its aromatic structure and potential electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties would be influenced by the conjugation and electron-donating effects of the methoxy groups.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)acetamide: A simpler analogue with fewer aromatic rings and functional groups.

    9H-fluorene: The core structure without additional functionalization.

    4-methoxyacetophenone: A precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE lies in its combination of multiple aromatic rings and functional groups, which confer a high degree of structural complexity and potential for diverse interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H36N2O4

Molecular Weight

644.8 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[9-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide

InChI

InChI=1S/C43H36N2O4/c1-48-35-23-11-29(12-24-35)27-41(46)44-33-19-15-31(16-20-33)43(39-9-5-3-7-37(39)38-8-4-6-10-40(38)43)32-17-21-34(22-18-32)45-42(47)28-30-13-25-36(49-2)26-14-30/h3-26H,27-28H2,1-2H3,(H,44,46)(H,45,47)

InChI Key

VOVSNLPIZBGHFX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)CC7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)CC7=CC=C(C=C7)OC

Origin of Product

United States

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